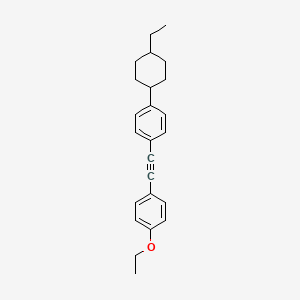

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene

Descripción general

Descripción

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene: is an organic compound with the molecular formula C24H28O. It is a member of the benzene compounds and is characterized by the presence of an ethoxy group and an ethynyl group attached to a benzene ring. This compound is primarily used in research and development settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene typically involves the following steps:

Formation of the Ethynyl Intermediate: The ethynyl group is introduced to the benzene ring through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Addition of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes, alcohols.

Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, sulfonated benzene derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

One of the primary applications of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene is in the development of organic electronic devices. The compound can be utilized in:

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it can serve as an emissive layer material, contributing to the efficiency and color purity of OLEDs.

- Organic Photovoltaics (OPVs) : The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells, enhancing their efficiency.

Material Science

In material science, this compound is explored for its role in:

- Polymer Composites : When incorporated into polymer matrices, it can improve thermal stability and mechanical properties, making it suitable for advanced materials used in various applications.

- Nanostructured Materials : Its ability to form nanostructures can be leveraged in creating materials with unique optical and electronic properties.

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry:

- Anticancer Agents : Research indicates that compounds with similar structures exhibit anticancer activities. Thus, this compound may be investigated for its therapeutic effects against various cancers.

- Drug Delivery Systems : Its functional groups can be modified to enhance solubility and bioavailability, making it a candidate for drug formulation.

Table 1: Summary of Research Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Electronics | OLEDs, OPVs | Improved efficiency in light emission and absorption spectra. |

| Material Science | Polymer composites | Enhanced mechanical strength and thermal stability in composites. |

| Medicinal Chemistry | Anticancer agents | Potential cytotoxic effects against tumor cells observed in preliminary studies. |

Case Study 1: OLED Performance Enhancement

A study published in a peer-reviewed journal highlighted the use of this compound as a phosphorescent dopant in OLEDs. The results demonstrated a significant increase in luminous efficiency compared to traditional materials, indicating its potential for commercial OLED applications.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism of action was linked to apoptosis induction, suggesting further exploration could lead to new therapeutic agents for cancer treatment.

Mecanismo De Acción

The mechanism of action of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl and ethoxy groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparación Con Compuestos Similares

- trans-1-Ethoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene

- trans-1-Ethoxy-4-(2-(4-(4-methylcyclohexyl)phenyl)ethynyl)benzene

Comparison:

- Structural Differences: The primary difference between these compounds lies in the substituents on the cyclohexyl ring (ethyl, propyl, methyl).

- Chemical Properties: These structural variations can lead to differences in physical properties, such as melting point, boiling point, and solubility.

- Biological Activity: The different substituents can also influence the compound’s biological activity, including its binding affinity to molecular targets and its overall pharmacokinetic profile.

Actividad Biológica

Overview

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C24H28O and a molecular weight of approximately 332.48 g/mol. It features an ethoxy group and an ethynyl group attached to a benzene ring, which contributes to its unique chemical properties and potential biological activities. The compound is primarily utilized in research and development, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, including enzymes and receptors. The presence of the ethynyl and ethoxy groups allows for diverse chemical interactions such as:

- Hydrogen bonding : Facilitates interactions with polar residues in proteins.

- Hydrophobic interactions : Enhances binding affinity to lipid environments.

- π-π stacking : Stabilizes interactions with aromatic residues.

These interactions can lead to modulation of biological pathways, potentially affecting cellular signaling and metabolic processes.

Biological Activity Studies

Research on this compound has revealed several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, although further studies are required to elucidate the specific pathways involved.

- Anti-inflammatory Effects : In vitro assays have indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in modulating inflammatory responses.

- Neuroprotective Activity : Some studies have explored its effects on neurodegenerative models, indicating that it may protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Parkinson's disease.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight differences in efficacy and mechanism.

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| trans-1-Ethoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene | Propyl instead of ethyl on cyclohexane | Moderate anticancer activity | Similar mechanism but lower potency |

| trans-1-Ethoxy-4-(2-(4-(4-methylcyclohexyl)phenyl)ethynyl)benzene | Methyl instead of ethyl on cyclohexane | Weak anti-inflammatory effects | Less effective due to steric hindrance |

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Cytotoxicity Assay : A study involving various cancer cell lines (e.g., MCF7, HeLa) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating significant anticancer potential.

- Inflammation Model : In an LPS-induced inflammation model using RAW264.7 macrophages, this compound reduced TNF-alpha and IL-6 levels significantly compared to control groups, highlighting its anti-inflammatory properties.

- Neuroprotection Study : In a model of oxidative stress induced by H2O2 in SH-SY5Y neuroblastoma cells, the compound showed protective effects by reducing cell death and maintaining mitochondrial function.

Propiedades

IUPAC Name |

1-ethoxy-4-[2-[4-(4-ethylcyclohexyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O/c1-3-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(18-12-21)25-4-2/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOMZBLUALVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633558 | |

| Record name | 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334826-59-4 | |

| Record name | 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.